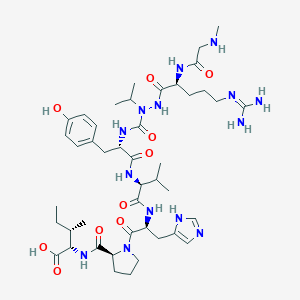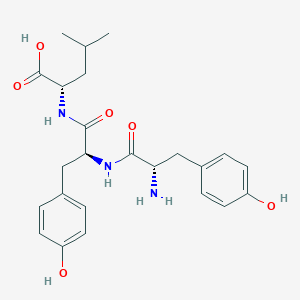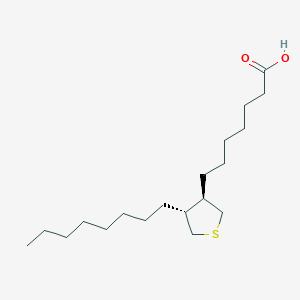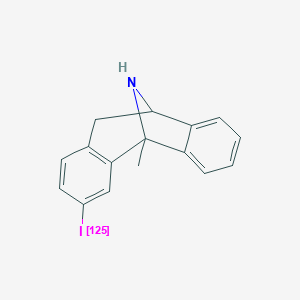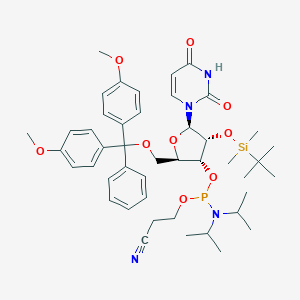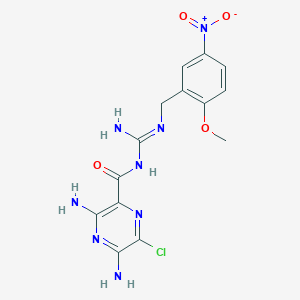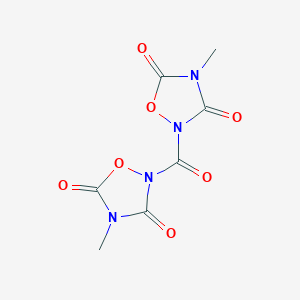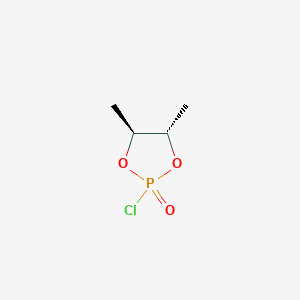
Anderson-Shapiro reagent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Anderson-Shapiro reagent is a chemical compound that is used in scientific research to detect the presence of certain functional groups in organic molecules. This reagent is named after its discoverers, Robert Anderson and Richard Shapiro, who first reported its use in 1961. Since then, the Anderson-Shapiro reagent has been widely used in various fields of chemistry, including medicinal chemistry, biochemistry, and organic synthesis.
Mécanisme D'action
The Anderson-Shapiro reagent reacts with double and triple bonds in organic molecules through a process known as halogenation. This involves the addition of a halogen atom (in this case, iodine) to the double or triple bond, which results in the formation of a halogenated product. The color change observed when using the Anderson-Shapiro reagent is due to the formation of this product.
Effets Biochimiques Et Physiologiques
The Anderson-Shapiro reagent does not have any known biochemical or physiological effects, as it is primarily used as a laboratory reagent and not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of the Anderson-Shapiro reagent is its ability to detect double and triple bonds in organic molecules with high specificity. This makes it a valuable tool for chemists working in the fields of organic synthesis and medicinal chemistry. However, the reagent has some limitations, such as its inability to detect certain functional groups, including aromatic rings and carbonyl groups.
Orientations Futures
There are several potential future directions for the use of the Anderson-Shapiro reagent in scientific research. One area of interest is the development of new methods for detecting functional groups in complex organic molecules, such as those found in natural products. Another area of research is the use of the Anderson-Shapiro reagent in combination with other reagents and techniques to improve the accuracy and sensitivity of functional group detection. Finally, there is ongoing research into the development of new synthetic methods that utilize the Anderson-Shapiro reagent as a key step in the synthesis of complex organic molecules.
Méthodes De Synthèse
The Anderson-Shapiro reagent is synthesized by mixing iodine and potassium iodide in acetic acid. This mixture is then added to a solution of silver nitrate in water, which produces a yellow precipitate of silver iodide. The resulting solution is then filtered and concentrated to obtain the Anderson-Shapiro reagent in its pure form.
Applications De Recherche Scientifique
The Anderson-Shapiro reagent is primarily used in scientific research to detect the presence of double and triple bonds in organic molecules. This reagent reacts with these functional groups to produce a characteristic color change, which can be used to identify the presence of these groups in a sample. This is particularly useful in the synthesis of organic molecules, as it allows chemists to monitor the progress of a reaction and confirm the identity of the final product.
Propriétés
Numéro CAS |
112966-13-9 |
|---|---|
Nom du produit |
Anderson-Shapiro reagent |
Formule moléculaire |
C4H8ClO3P |
Poids moléculaire |
170.53 g/mol |
Nom IUPAC |
(4S,5S)-2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
Clé InChI |
NWEOITOLZSNNEX-IMJSIDKUSA-N |
SMILES isomérique |
C[C@H]1[C@@H](OP(=O)(O1)Cl)C |
SMILES |
CC1C(OP(=O)(O1)Cl)C |
SMILES canonique |
CC1C(OP(=O)(O1)Cl)C |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



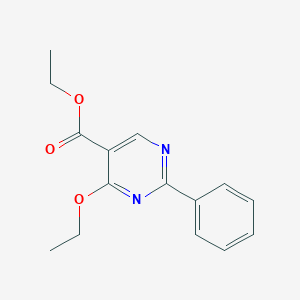
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

